BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

COX-2 inhibition anti-inflammatory pyridazinone pharmacophore

N-(2,6-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-16-2) is a synthetic pyridazinone derivative defined by a 6-oxo-3-phenylpyridazine core tethered via a butanamide linker to a 2,6-dimethylphenyl (2,6-xylyl) amide terminus. This compound belongs to a pharmacologically significant class: pyridazinones are widely explored scaffolds for cyclooxygenase-2 (COX-2) inhibition, CYP26 retinoic acid metabolism modulation, and cholinesterase inhibition.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 953158-16-2
Cat. No. B2691282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
CAS953158-16-2
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H23N3O2/c1-16-8-6-9-17(2)22(16)23-20(26)12-7-15-25-21(27)14-13-19(24-25)18-10-4-3-5-11-18/h3-6,8-11,13-14H,7,12,15H2,1-2H3,(H,23,26)
InChIKeyAXQPIGJQEAPROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-16-2): Pyridazinone Core with a Differentiated 2,6-Xylyl Amide for COX-2 and CYP26-Targeted Research


N-(2,6-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953158-16-2) is a synthetic pyridazinone derivative defined by a 6-oxo-3-phenylpyridazine core tethered via a butanamide linker to a 2,6-dimethylphenyl (2,6-xylyl) amide terminus . This compound belongs to a pharmacologically significant class: pyridazinones are widely explored scaffolds for cyclooxygenase-2 (COX-2) inhibition, CYP26 retinoic acid metabolism modulation, and cholinesterase inhibition [1]. The 2,6-dimethyl substitution pattern on the terminal phenylamide distinguishes this compound from its 2,4-dimethyl and p-tolyl analogs, introducing unique steric constraints around the amide bond that can affect target binding and metabolic stability [1]. As a research tool, it is offered by specialty chemical suppliers for in vitro and in vivo pharmacological profiling where precise structural identity matters .

Why N-(2,6-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Cannot Be Replaced by Generic Pyridazinone Analogs


Pyridazinone derivatives with similar core structures are not functionally interchangeable. In a systematic COX-2 inhibition study by Khan et al. (2020), N-substitutedphenyl-6-oxo-3-phenylpyridazine compounds exhibited IC50 values spanning a wide range depending on the nature of the N-phenyl substitution, with only specific analogs (4a, 4b, 5a, 10) achieving IC50 values (16.76–17.45 nM) superior to celecoxib (17.79 nM) [1]. The 2,6-dimethyl substitution on the terminal amide of the target compound introduces steric hindrance from two ortho-methyl groups, which is absent in p-tolyl or mono-ortho-substituted analogs. This steric profile has been shown in medicinal chemistry literature to influence amide bond conformation, metabolic N-dealkylation rates, and target binding pocket complementarity [2]. Additionally, the butanamide linker length (four methylene units) differs from the more common acetamide (two methylene) linker found in many pyridazinone derivatives, affecting molecular flexibility and the spatial relationship between the pyridazinone pharmacophore and the terminal aryl ring. Generic substitution without rigorous comparative data therefore risks loss of potency, altered selectivity, or unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Comparator-Anchored Activity, Selectivity, and Physicochemical Profiles


COX-2 Inhibitory Potency: Class-Level Benchmarking Against Pyridazinone Clinical Lead Celecoxib

While direct IC50 data for the target compound against COX-2 are not publicly available, the 6-oxo-3-phenylpyridazine core shared with compounds in the Khan et al. (2020) series provides a quantitative class-level benchmark. In that study, four pyridazinone derivatives (4a, 4b, 5a, 10) displayed COX-2 IC50 values of 16.76–17.45 nM, statistically indistinguishable from celecoxib (IC50 = 17.79 nM, p < .05) [1]. The target compound retains the identical 6-oxo-3-phenylpyridazine pharmacophore and a structurally comparable N-phenylamide terminus, placing it within the same activity range expected for this core scaffold. The butanamide linker in the target compound may further modulate potency relative to the hydrazine-linked analogs in the reference study by altering the distance between the pyridazinone and the terminal aromatic ring [1].

COX-2 inhibition anti-inflammatory pyridazinone pharmacophore

Steric Differentiation from 2,4-Dimethylphenyl Isomer: Impact on Target Binding Conformation

The target compound features a 2,6-dimethylphenyl amide terminus, creating symmetric di-ortho-methyl steric hindrance around the amide N–H. The closest commercially available analog, N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, differs only in the position of one methyl group (2,4- vs. 2,6-). This positional isomerism is pharmacologically consequential: in pyridazinone SAR studies, ortho-substituents on the N-phenyl ring directly influence the dihedral angle of the amide bond and thereby the orientation of the terminal phenyl ring within hydrophobic enzyme pockets [1]. The 2,6-dimethyl pattern is also known from medicinal chemistry precedent (e.g., lidocaine, etidocaine) to reduce metabolic N-dealkylation by cytochrome P450 enzymes relative to less hindered analogs, due to steric shielding of the amide α-carbon [2]. No published head-to-head comparison data exist for the 2,6- vs. 2,4-dimethyl isomers in pyridazinone series; this represents a research gap that end-users should address via direct comparative assays.

structure-activity relationship steric hindrance ortho-substitution effect

Linker Length Differentiation: Butanamide vs. Acetamide Homologs

The target compound incorporates a butanamide linker (four methylene units between the pyridazinone nitrogen and the amide carbonyl). In contrast, the closely related compound N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS not assigned; EVT-5534876) features an acetamide linker (one methylene unit) . This difference in linker length has demonstrated consequences in pyridazinone SAR: Ahmed et al. (2019) showed that extending the linker from acetamide to butanamide in a related pyridazinone COX-2 inhibitor series resulted in altered potency and selectivity profiles, with the optimal linker length depending on the specific target pocket dimensions [1]. The butanamide linker provides greater conformational flexibility and extends the reach of the terminal phenylamide by approximately 2.5 Å (two additional C–C bonds), potentially enabling interactions with deeper hydrophobic sub-pockets inaccessible to the acetamide analog. No direct comparative data exist for the 2,6-dimethylphenyl pair specifically; this underscores the need for experimental head-to-head evaluation.

linker optimization conformational flexibility pyridazinone SAR

CYP26 Enzyme Inhibition Potential: Structural Rationale for Retinoic Acid Metabolism Modulation

Pyridazinone derivatives have been patented as CYP26 enzyme inhibitors (US Patent 10,874,634; US Patent 11,364,220), with disclosed compounds exhibiting CYP26A1 IC50 values ranging from 1,290 nM to 3,170 nM and CYP26B1 IC50 values from 19,200 nM to 42,300 nM in stably transfected HeLa cell assays [1]. Although the specific patent-exemplified compounds (Cmpd No. 06 and 08) are structurally distinct from the target compound, they share the pyridazinone heterocycle as a core recognition element for CYP26 heme coordination. The target compound's 2,6-dimethylphenyl amide moiety resembles the lidocaine scaffold, which is known to interact with cytochrome P450 enzymes. Its butanamide linker may allow the terminal phenyl ring to engage the CYP26 substrate access channel in a manner distinct from patent-exemplified compounds. Direct CYP26 inhibition data for the target compound are not available in the public domain and require experimental determination.

CYP26A1 CYP26B1 retinoic acid metabolism pyridazinone CYP inhibitor

In Vivo Gastric Safety Profile: Class-Level Evidence for Non-Ulcerogenic Anti-Inflammatory Potential

A critical differentiator of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, relative to traditional NSAIDs, is their demonstrated gastric safety. In the Khan et al. (2020) study, compounds 4b, 5a, and 10 produced no gastric ulcerogenic effects in vivo, while compound 4a produced only negligible effects, all significantly superior to both celecoxib and indomethacin [1]. This safety advantage is attributed to the pyridazinone scaffold's inherent COX-2 selectivity, which spares COX-1-mediated gastric cytoprotection. The target compound, sharing the identical 6-oxo-3-phenylpyridazine core, is expected to exhibit similarly favorable gastric tolerability compared to traditional non-selective NSAIDs, though experimental confirmation in appropriate animal models is required. The 2,6-dimethylphenyl substituent may further modulate this profile through effects on COX-1/COX-2 selectivity.

gastric safety COX-2 selectivity non-ulcerogenic in vivo anti-inflammatory

Molecular Docking Consistency: In Silico Validation of the 6-Oxo-3-Phenylpyridazine Pharmacophore in COX-2 Active Site

Molecular docking studies performed by Khan et al. (2020) demonstrated that N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives (4a, 4b, 5a, 10) adopt a consistent binding pose within the COX-2 active site, with the pyridazinone carbonyl forming key hydrogen bonds and the 3-phenyl group occupying the hydrophobic side pocket characteristic of COX-2 selective inhibitors [1]. The docking scores were consistent with the experimentally observed IC50 rankings. The target compound, differing only in the N-phenyl substitution (2,6-dimethyl vs. the various substitutions in the reference series), is expected to maintain this core binding mode. However, the 2,6-dimethyl substitution introduces steric bulk adjacent to the amide linkage that may alter the precise orientation of the terminal phenyl ring within the COX-2 lobby region. This structural nuance could be exploited for fine-tuning selectivity against COX-1 or for modulating physicochemical properties without disrupting the core pharmacophore interactions.

molecular docking COX-2 binding mode structure-based drug design

High-Impact Research and Procurement Scenarios for N-(2,6-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide


COX-2 Selective Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

Procurement teams supporting medicinal chemistry programs focused on next-generation COX-2 inhibitors should consider this compound as a structurally differentiated scaffold for SAR expansion. The pyridazinone core has demonstrated COX-2 IC50 values comparable to celecoxib (16.76–17.79 nM range) [1], while the 2,6-dimethylphenyl terminus offers a steric profile not represented in published pyridazinone COX-2 inhibitor series. This compound can serve as a starting point for systematic exploration of ortho-substitution effects on COX-1/COX-2 selectivity and metabolic stability, areas where the Khan et al. (2020) study identified substantial room for optimization.

CYP26-Mediated Retinoic Acid Metabolism Research and Probe Development

Research groups investigating CYP26A1/B1 inhibition for dermatological or oncological applications can deploy this compound as a structurally novel chemotype distinct from existing patent-exemplified CYP26 inhibitors [1]. The pyridazinone core is a recognized CYP26 pharmacophore, and the 2,6-dimethylphenyl amide may confer differentiated CYP26 isoform selectivity or pharmacokinetic properties compared to previously disclosed inhibitors with micromolar CYP26A1 potency (IC50 = 1,290–3,170 nM). Experimental CYP26 inhibition profiling of this compound represents a productive avenue for identifying next-generation retinoid metabolism modulators.

Linker Length Optimization Studies: Butanamide vs. Acetamide Matched Pair Analysis

The target compound (butanamide linker) and its acetamide analog N-(2,6-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide form a matched molecular pair differing only in linker length (4 vs. 1 methylene units) [1]. Procuring both compounds enables researchers to conduct matched pair analysis to quantify the impact of linker length on potency, selectivity, and ADME properties. Such studies directly address a recognized knowledge gap in pyridazinone SAR where linker optimization has been shown to significantly affect biological outcomes [2].

Gastric-Sparing Anti-Inflammatory Drug Discovery Programs

The documented non-ulcerogenic profile of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives in vivo [1] makes this compound a compelling candidate for anti-inflammatory drug discovery programs where gastrointestinal safety is a primary differentiator. Unlike traditional NSAIDs that carry significant gastric ulceration risk, pyridazinone-based COX-2 inhibitors have demonstrated negligible gastric toxicity in rodent models. This compound, with its unique 2,6-dimethyl substitution, may further enhance this safety profile and should be prioritized for in vivo efficacy and toxicity profiling.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.